molecular formula C17H23ClN2O B3883436 3-(2-chlorobenzoyl)-1,5,7-trimethyl-3,7-diazabicyclo[3.3.1]nonane

3-(2-chlorobenzoyl)-1,5,7-trimethyl-3,7-diazabicyclo[3.3.1]nonane

Cat. No.: B3883436
M. Wt: 306.8 g/mol
InChI Key: AHTJWUMMSUABIS-UHFFFAOYSA-N
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Description

Bicyclo[3.3.1]nonane derivatives are a class of organic compounds that have a unique structural motif. This motif consists of a nine-membered ring with two additional bridges . The structure of these compounds can be modified with various functional groups, leading to a wide range of chemical properties and potential applications .


Synthesis Analysis

The synthesis of bicyclo[3.3.1]nonane derivatives has been a subject of research. For instance, synthetic studies have focused on the construction of the bicyclo[3.3.1]nonane core via various cyclization reactions . The success of these reactions often depends on the nature of the substituents or functional groups on the ring systems .


Molecular Structure Analysis

The molecular structure of bicyclo[3.3.1]nonane derivatives can be quite complex due to the presence of multiple rings and potential substituents . The solid-state structure of these compounds often involves significant intermolecular interactions, including hydrogen bonding .


Chemical Reactions Analysis

Bicyclo[3.3.1]nonane derivatives can undergo a variety of chemical reactions. For example, they can participate in hydroboration reactions, which involve the addition of boron and hydrogen across a carbon-carbon double bond .


Physical and Chemical Properties Analysis

The physical and chemical properties of bicyclo[3.3.1]nonane derivatives depend on their specific structure and substituents . For example, the presence of unsaturation can significantly impact the crystal structures and intermolecular networks of these compounds .

Mechanism of Action

The mechanism of action of bicyclo[3.3.1]nonane derivatives can vary widely depending on their specific structure and the type of reaction they are involved in .

Safety and Hazards

The safety and hazards associated with bicyclo[3.3.1]nonane derivatives can vary widely depending on their specific structure and substituents. For example, 9-Borabicyclo[3.3.1]nonane, a related compound, is classified as a flammable liquid and vapor, and it can release flammable gases when in contact with water .

Future Directions

The future directions for research on bicyclo[3.3.1]nonane derivatives could involve further exploration of their synthesis, reactivity, and potential applications. For example, new synthetic methods could be developed to construct the bicyclo[3.3.1]nonane core with different substituents and functional groups .

Properties

IUPAC Name

(2-chlorophenyl)-(1,5,7-trimethyl-3,7-diazabicyclo[3.3.1]nonan-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23ClN2O/c1-16-8-17(2,10-19(3)9-16)12-20(11-16)15(21)13-6-4-5-7-14(13)18/h4-7H,8-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHTJWUMMSUABIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(CN(C1)C)(CN(C2)C(=O)C3=CC=CC=C3Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(2-chlorobenzoyl)-1,5,7-trimethyl-3,7-diazabicyclo[3.3.1]nonane
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3-(2-chlorobenzoyl)-1,5,7-trimethyl-3,7-diazabicyclo[3.3.1]nonane
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3-(2-chlorobenzoyl)-1,5,7-trimethyl-3,7-diazabicyclo[3.3.1]nonane
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3-(2-chlorobenzoyl)-1,5,7-trimethyl-3,7-diazabicyclo[3.3.1]nonane
Reactant of Route 5
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3-(2-chlorobenzoyl)-1,5,7-trimethyl-3,7-diazabicyclo[3.3.1]nonane
Reactant of Route 6
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3-(2-chlorobenzoyl)-1,5,7-trimethyl-3,7-diazabicyclo[3.3.1]nonane

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